molecular formula C12H9N3O B1594459 3-(Oxazolo[4,5-b]pyridin-2-yl)aniline CAS No. 52333-90-1

3-(Oxazolo[4,5-b]pyridin-2-yl)aniline

Cat. No.: B1594459
CAS No.: 52333-90-1
M. Wt: 211.22 g/mol
InChI Key: HKWQPWPKROMXCJ-UHFFFAOYSA-N
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Description

“3-(Oxazolo[4,5-b]pyridin-2-yl)aniline”, also known as N-Oxazolopyridine-2-yl aniline (OPAn), is a heterocyclic aromatic amine compound. It has been studied extensively in recent years due to its potential applications in various scientific fields. The compound has a CAS Number of 52333-90-1 and a molecular weight of 211.22 .


Synthesis Analysis

The synthesis of “this compound” has been reported in several studies . For example, a structure-activity relationship (SAR) investigation around this compound class revealed that solubility and metabolic stability are key parameters to target during future optimization .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C12H9N3O . Further details about the molecular structure can be found in the referenced studies .


Chemical Reactions Analysis

The compound has been used as a potent inhibitor for the kinetoplastid Trypanosoma brucei . Other chemical reactions involving this compound have been reported in the literature .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has attractive physicochemical properties for many applications . More specific physical and chemical properties can be found in the referenced studies .

Scientific Research Applications

Synthesis of Dyes and Pigments

3-(Oxazolo[4,5-b]pyridin-2-yl)aniline derivatives have been used in the production of dyes and pigments, particularly for coloring polyamide and acrylic fibers. The color assessment of the dyed materials is conducted using tristimulus colorimetry, which involves electronic and NMR spectroscopy analyses (Barni, Pasquino, Savarino, & Modica, 1985).

Pharmacophore Modeling and QSAR Analysis

In medicinal chemistry, this compound compounds have been used for pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies. These methods help in understanding and predicting the efficacy of compounds against diseases like human African trypanosomiasis (Masand, Mahajan, Maldhure, & Rastija, 2016).

Synthesis of Heterocyclic Compounds

Oxazolo[4,5-b]pyridin-2-yl compounds have been instrumental in synthesizing various heterocyclic structures. Efficient methods have been developed for synthesizing benzoxazoles, benzimidazoles, and oxazolo[4,5-b]pyridines under solvent-free conditions, which offer advantages like mild reaction conditions, high yields, and easy work-up (Hojati, Maleki, & Beykzadeh, 2011).

Anti-Inflammatory and Anticancer Activity

Some derivatives of this compound have shown promising anti-inflammatory and analgesic activities, with a few compounds having activity comparable to established drugs without causing gastrointestinal irritation. Additionally, oxazolopyridine derivatives have been explored for their anticancer activities against various human cancer cell lines (Clark, Pessolano, Witzel, Lanza, Shen, van Arman, & Risley, 1978); (Kokkiligadda, Musunuri, Maiti, Rao, & Sridhar, 2020).

Antimicrobial Studies

This compound derivatives have been assessed for their antimicrobial activities against various bacterial and fungal strains. Molecular docking and dynamics simulations suggest that these compounds interact effectively with certain enzymes, indicating potential as antimicrobial agents (Celik, Erol, & Kuyucuklu, 2021).

Mechanism of Action

The mechanism of action of “3-(Oxazolo[4,5-b]pyridin-2-yl)aniline” is related to its inhibitory activity against Trypanosoma brucei . More research is needed to fully understand the mechanism of action of this compound.

Safety and Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statement is H302, and the precautionary statements are P280 and P305+P351+P338 .

Future Directions

The compound has shown promising results in the treatment of human African trypanosomiasis . Future research will likely focus on optimizing the solubility and metabolic stability of the compound . Further studies are also needed to explore its potential applications in other scientific fields.

Biochemical Analysis

Biochemical Properties

3-(Oxazolo[4,5-b]pyridin-2-yl)aniline plays a crucial role in biochemical reactions, particularly as an inhibitor for certain enzymes. It has been identified as a potent inhibitor for the kinetoplastid Trypanosoma brucei, the causative agent for human African trypanosomiasis . The compound interacts with enzymes such as Trypanosoma brucei FolD (TbFolD), inhibiting their activity and thereby affecting the parasite’s survival . These interactions are primarily characterized by the binding of this compound to the active sites of these enzymes, leading to inhibition of their catalytic functions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound exhibits significant activity against the human pathogenic strain Trypanosoma brucei rhodesiense, with an IC50 of 91 nM . This activity is accompanied by minimal toxicity towards mammalian cell lines, indicating its potential as a therapeutic agent . The compound’s impact on cell signaling pathways and gene expression is likely mediated through its interactions with specific enzymes and proteins involved in these processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound’s structure allows it to fit into the active sites of target enzymes, thereby blocking their activity . This inhibition can lead to downstream effects on cellular processes, including alterations in gene expression and metabolic pathways. The precise binding interactions and the resulting conformational changes in the target enzymes are critical to the compound’s mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions (2-8°C, in a dark and dry place) and retains its activity over extended periods . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of target enzymes and consistent effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential impacts on non-target enzymes and cellular processes. These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound’s inhibition of Trypanosoma brucei FolD affects the parasite’s folate metabolism, disrupting its ability to synthesize essential biomolecules . This disruption can lead to changes in metabolic flux and metabolite levels, further impacting the parasite’s survival and proliferation.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution is critical to its efficacy, as it must reach target enzymes and biomolecules to exert its inhibitory effects.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is essential for the compound’s activity, as it must be present in the vicinity of target enzymes to inhibit their function . The compound’s ability to localize within specific subcellular regions enhances its effectiveness as an inhibitor and therapeutic agent.

Properties

IUPAC Name

3-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O/c13-9-4-1-3-8(7-9)12-15-11-10(16-12)5-2-6-14-11/h1-7H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKWQPWPKROMXCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NC3=C(O2)C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50346304
Record name 3-Oxazolo[4,5-b]pyridin-2-yl-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50346304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>31.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643052
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

52333-90-1
Record name 3-Oxazolo[4,5-b]pyridin-2-yl-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50346304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 700mg. of 2-(3-nitrophenyl)oxazolo[4,5-b]pyridine in 50 ml. of ethanol was hydrogenated over 150 mg. of 5% palladium-on-carbon catalyst. The catalyst was removed by filtration and the solvent was concentrated to dryness. The residue was recrystallized from chloroform-petroleum ether to give 2-(3-aminophenyl)oxazolo[4,5-b]pyridine, m.p. 179°-180.5° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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